

# Next-Generation Anti-CTLA-4 Antibodies: A Head-to-Head Comparison

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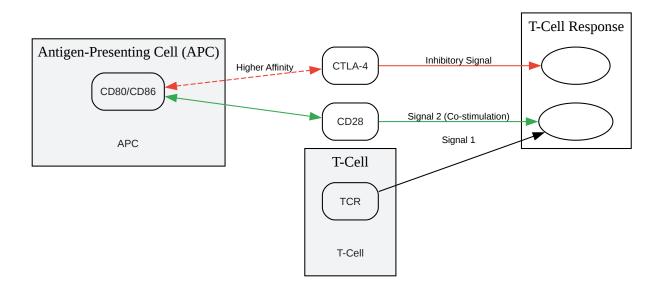
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The advent of immune checkpoint inhibitors has revolutionized cancer therapy, with anti-CTLA-4 antibodies leading the charge. First-generation agents like ipilimumab demonstrated the potential of this approach but were often associated with significant immune-related adverse events (irAEs). A new wave of next-generation anti-CTLA-4 antibodies aims to build upon this success by enhancing efficacy while improving the safety profile. This guide provides a head-to-head comparison of three promising next-generation anti-CTLA-4 antibodies: Botensilimab (AGEN1181), Gotistobart (ONC-392/BNT316), and Quavonlimab (MK-1308), with supporting experimental data for researchers, scientists, and drug development professionals.

## Mechanism of Action: Refining the Attack on a Key Immune Checkpoint

CTLA-4 is a critical negative regulator of T-cell activation. It competes with the co-stimulatory molecule CD28 for binding to its ligands, CD80 and CD86, on antigen-presenting cells (APCs), thereby dampening the anti-tumor immune response. While first-generation anti-CTLA-4 antibodies primarily work by blocking this interaction, next-generation agents incorporate novel modifications to enhance their therapeutic index.





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Caption: CTLA-4 signaling pathway illustrating the competition between CD28 and CTLA-4 for CD80/CD86 binding.

Botensilimab (AGEN1181) is an Fc-engineered human IgG1 antibody designed for enhanced binding to the activating Fcy receptor, FcyRIIIA.[1][2] This modification is intended to potentiate antibody-dependent cellular cytotoxicity (ADCC), leading to more efficient depletion of regulatory T cells (Tregs) within the tumor microenvironment (TME).[1][3] Tregs are a major source of immunosuppression, and their removal can lead to a more robust anti-tumor immune response. Botensilimab's design also aims to avoid complement binding, which may reduce certain inflammatory side effects.[2]

Gotistobart (ONC-392/BNT316) is a humanized IgG1 antibody with a unique pH-sensitive property.[4][5] It is designed to bind to CTLA-4 at the neutral pH of the cell surface but dissociate in the acidic environment of the endosome.[4] This allows CTLA-4 to be recycled back to the T-cell surface rather than being degraded in the lysosome, a fate common with first-generation antibodies.[4] This recycling mechanism is hypothesized to maintain high levels of CTLA-4 on Tregs, making them better targets for depletion by ADCC in the TME, while preserving Treg function in peripheral tissues to minimize autoimmunity.[4][6][7]

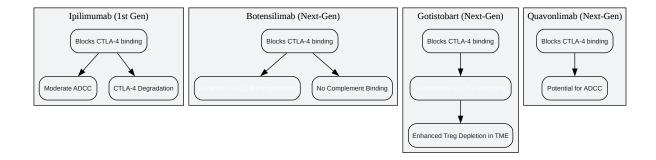




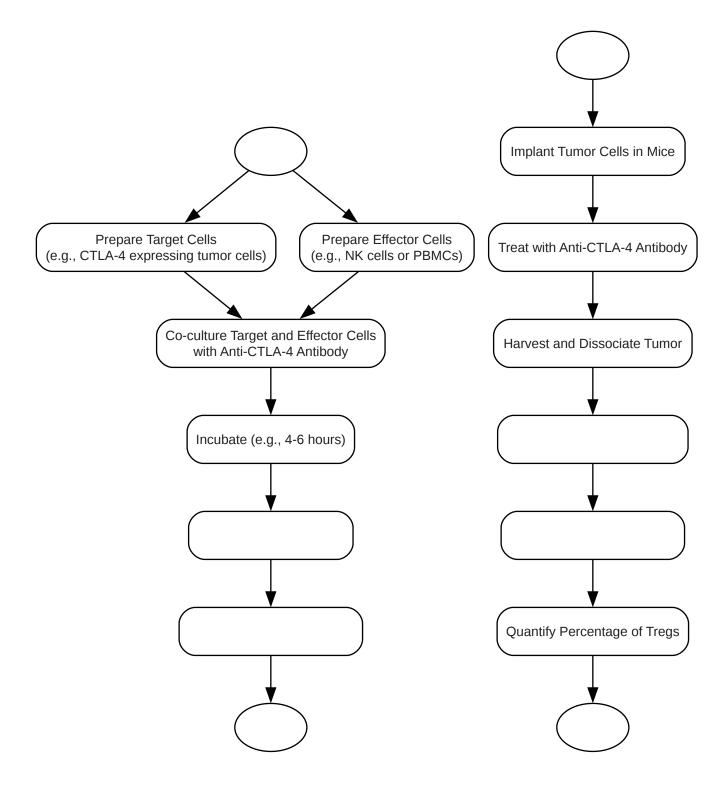


Quavonlimab (MK-1308) is a humanized IgG1 monoclonal antibody that blocks the interaction of CTLA-4 with its ligands, CD80 and CD86. While its mechanism is primarily focused on checkpoint blockade, as an IgG1 isotype, it also has the potential to mediate ADCC and contribute to Treg depletion.









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